molecular formula C10H10BrClO2 B14071659 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one

1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one

Cat. No.: B14071659
M. Wt: 277.54 g/mol
InChI Key: KTQPPOQFBKCNGM-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a hydroxyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one typically involves the bromination of a suitable precursor, followed by chlorination and hydroxylation steps. One common method involves the bromination of a phenyl derivative using bromine in carbon tetrachloride, followed by chlorination with thionyl chloride and subsequent hydroxylation .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom with sodium azide forms an azide derivative .

Scientific Research Applications

1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The hydroxyl and chloropropanone moieties may also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-hydroxyphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO2/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3

InChI Key

KTQPPOQFBKCNGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1O)CBr)Cl

Origin of Product

United States

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